(1-Methylisoquinolin-7-yl)methanamine (1-Methylisoquinolin-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1416714-21-0
VCID: VC8072888
InChI: InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3
SMILES: CC1=NC=CC2=C1C=C(C=C2)CN
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

(1-Methylisoquinolin-7-yl)methanamine

CAS No.: 1416714-21-0

Cat. No.: VC8072888

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylisoquinolin-7-yl)methanamine - 1416714-21-0

Specification

CAS No. 1416714-21-0
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name (1-methylisoquinolin-7-yl)methanamine
Standard InChI InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3
Standard InChI Key CCUSDMUJNJMOBM-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1C=C(C=C2)CN
Canonical SMILES CC1=NC=CC2=C1C=C(C=C2)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an isoquinoline system (a bicyclic aromatic scaffold with a benzene ring fused to a pyridine ring). Key substituents include:

  • 1-Methyl group: Attached to the nitrogen atom of the pyridine ring.

  • 7-Methanamine: A primary amine (-CH2NH2) at the 7-position of the benzene ring.

Theoretical molecular formula: C11H12N2 (molecular weight: 172.23 g/mol), distinguishing it from its hydroxyl analog, (1-methylisoquinolin-7-yl)methanol (C11H11NO) .

Table 1: Comparative Molecular Data

Property(1-Methylisoquinolin-7-yl)methanamine(1-Methylisoquinolin-7-yl)methanol [4-(7-Methylisoquinolin-3-yl)phenyl]methanamine
Molecular FormulaC11H12N2C11H11NOC17H16N2
Molecular Weight (g/mol)172.23173.21248.32
Key Functional Groups-NH2 (amine)-OH (alcohol)-NH2 (amine)
Substitution Pattern1-Me, 7-CH2NH21-Me, 7-CH2OH7-Me, 3-isoquinoline, 4-Ph-CH2NH2

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of (1-methylisoquinolin-7-yl)methanamine is documented, analogous routes for isoquinoline methanamines suggest the following strategies:

  • Reductive Amination:

    • Starting from (1-methylisoquinolin-7-yl)methanal (aldehyde), react with ammonia or ammonium acetate under hydrogenation conditions .

    • Catalysts: Pd/C or Raney Nickel.

  • Nucleophilic Substitution:

    • Replace a leaving group (e.g., halide) at the 7-position with an amine via SNAr (nucleophilic aromatic substitution), though this is less feasible due to the electron-rich nature of isoquinoline .

  • Multi-Step Cyclization:

    • Adapt the Pomeranz-Fritsch reaction, typically used for isoquinoline synthesis, by introducing amine-containing precursors.

Analytical Characterization

Hypothetical data based on structural analogs:

  • NMR:

    • 1H NMR: Signals for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.6 ppm), and amine protons (δ 1.5–2.0 ppm, broad).

    • 13C NMR: Quaternary carbons in the isoquinoline core (δ 120–150 ppm), methyl carbon (δ 20–25 ppm) .

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-N vibrations (1250–1350 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 172.23 (M⁺) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the amine group; limited solubility in water unless protonated .

  • Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .

Acidity/Basicity

  • pKa: The aliphatic amine (pKa ~10–11) can protonate under acidic conditions, enhancing water solubility .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substitution at the 7-position of isoquinoline remains challenging due to competing reaction pathways .

  • Amine Protection: Requires careful deprotection strategies to avoid side reactions .

Biological Evaluation

While no direct studies exist, prioritized research areas include:

  • Kinase Inhibition Assays: Screening against tyrosine kinases due to structural similarity to known inhibitors.

  • ADMET Profiling: Assessing bioavailability and metabolic stability for drug development.

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